CID 71385980
Description
None of the documents mention this compound or its structural, functional, or pharmacological properties.
To address this gap, researchers typically rely on PubChem or other chemical databases for foundational data such as molecular formula, structural classification, and bioactivity. However, such details are unavailable in the provided evidence.
Properties
Molecular Formula |
C19H47NSi4Sn |
|---|---|
Molecular Weight |
520.6 g/mol |
InChI |
InChI=1S/C19H47NSi4.Sn/c1-21(2,3)18(22(4,5)6)17-15-13-14-16-20(17)19(23(7,8)9)24(10,11)12;/h17-19H,13-16H2,1-12H3; |
InChI Key |
JKPHBVUVMTYAMZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(C1CCCCN1C([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C.[Sn] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 71385980 involves specific synthetic routes and reaction conditions. The exact methods and conditions can vary, but typically involve the use of organic solvents and catalysts to facilitate the reaction. The synthesis may include steps such as condensation, cyclization, and purification to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
CID 71385980 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products .
Scientific Research Applications
CID 71385980 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of CID 71385980 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparison framework that could apply to CID 71385980 if its properties align with these categories:
Table 1: Comparison of Inhibitors and Substrates from
Table 2: Oscillatoxin Derivatives from
Research Findings and Limitations
Absence of Direct Data: The lack of references to this compound in the provided evidence highlights a critical limitation.
Methodological Gaps: Techniques such as LC-ESI-MS with in-source CID (collision-induced dissociation) could theoretically characterize this compound, as seen in the analysis of ginsenosides in .
Potential Overlap with Other Compounds: If this compound belongs to classes like triterpenes (e.g., betulin) or toxins (e.g., oscillatoxins), its properties might align with the mechanisms described in and . For example: Betulin-derived inhibitors rely on hydrophobic interactions for activity, a feature that could extend to this compound if structurally similar . Oscillatoxin derivatives exhibit toxicity via membrane disruption, which might apply to this compound if it shares their cyclic ether motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
